Cas no 141-15-1 (Butanoic acid,3,7-dimethyl-7-octen-1-yl ester)
141-15-1 structure
Product Name:Butanoic acid,3,7-dimethyl-7-octen-1-yl ester
CAS 번호:141-15-1
MF:C14H26O2
메가와트:226.355044841766
CID:186330
PubChem ID:61093
Update Time:2025-04-19
Butanoic acid,3,7-dimethyl-7-octen-1-yl ester 화학적 및 물리적 성질
이름 및 식별자
-
- Butanoic acid,3,7-dimethyl-7-octen-1-yl ester
- 3,7-dimethyloct-7-enyl butanoate
- RHODINYL BUTYRATE
- 3,7-Dimethyl-7-octen-1-yl butanoate
- 3,7-Dimethyl-7-octen-1-yl butyrate
- 3,7-dimethyloct-7-en-1-yl butanoate
- Butanoic acid, 3,7-dimethyl-7-octenyl ester
- Butyric acid, 3,7-dimethyl-7-octenyl ester
- Rhodinylbutyrat
- 3,7-Dimethyl-7-octen-1-ol butanoate
- butyric acid 3,7-dimethyloct-7-enyl ester
- butanoicacid,3,7-dimethyl-7-octenylester
- 6JNM5LMT58
- 141-15-1
- Rhodinyl butyrate, (+/-)-
- SCHEMBL3504718
- FEMA 2982
- CHEBI:171869
- UNII-6JNM5LMT58
- Q27265011
- 7-OCTEN-1-OL, 3,7-DIMETHYL-, BUTYRATE
- NS00013174
- DTXSID60861811
- (+/-)-rhodinyl butyrate
- 2,6-DIMETHYL-1-OCTEN-8-YL BUTYRATE
- LMFA07011011
- Butanoic acid, 3,7-dimethyl-7-octen-1-yl ester
-
- 인치: 1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h13H,2,5-11H2,1,3-4H3
- InChIKey: PYGYQOOIXMJQOJ-UHFFFAOYSA-N
- 미소: O(C(CCC)=O)CCC(C)CCCC(=C)C
계산된 속성
- 정밀분자량: 226.19338
- 동위원소 질량: 226.193
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 10
- 복잡도: 209
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 26.3A^2
- 소수점 매개변수 계산 참조값(XlogP): 4.9
실험적 성질
- 밀도: 0.876
- 비등점: 292.6°Cat760mmHg
- 플래시 포인트: 91.5°C
- 굴절률: 1.44
- PSA: 26.3
- FEMA: 2982 | RHODINYL BUTYRATE
Butanoic acid,3,7-dimethyl-7-octen-1-yl ester 관련 문헌
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Maurício Carpe Diem Ferreira Xavier,Eduardo Martarelo Andia Sandagorda,José Sebasti?o Santos Neto,Ricardo Frederico Schumacher,Márcio Santos Silva RSC Adv. 2020 10 13975
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2. The crystal and molecular structure of 2,4,6-trimethoxy-1,3,5-trimethyl-2,4,6-trioxocyclotriphosphazaneG. B. Ansell,G. J. Bullen J. Chem. Soc. A 1968 3026
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3. A catalytic model for the dioldehydratase reactionPeter Müller,János Rétey J. Chem. Soc. Chem. Commun. 1983 1342
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4. Enhancement of double-bond participation in the solvolysis of 9-isopropylidene-endo-3,4-benzotricyclo[4,2,1,02,5]non-3-en-7-yl toluene-p-sulphonates by the effect of nonbonded interactionsR. Baker,J. C. Salter J. Chem. Soc. B 1971 757
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5. Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemateMichael Hetmanski,Neil Purcell,Richard J. Stoodley,Malcolm N. Palfreyman J. Chem. Soc. Perkin Trans. 1 1984 2089
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